Cas no 2580237-90-5 (3-(Difluoromethyl)cyclobutane-1-sulfonamide)

3-(Difluoromethyl)cyclobutane-1-sulfonamide 化学的及び物理的性質
名前と識別子
-
- EN300-4125216
- 2580237-90-5
- 3-(difluoromethyl)cyclobutane-1-sulfonamide
- 3-(Difluoromethyl)cyclobutane-1-sulfonamide
-
- インチ: 1S/C5H9F2NO2S/c6-5(7)3-1-4(2-3)11(8,9)10/h3-5H,1-2H2,(H2,8,9,10)
- InChIKey: GGNVWOCGSWJEOF-UHFFFAOYSA-N
- ほほえんだ: S(C1CC(C(F)F)C1)(N)(=O)=O
計算された属性
- せいみつぶんしりょう: 185.03220603g/mol
- どういたいしつりょう: 185.03220603g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 227
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.6
- トポロジー分子極性表面積: 68.5Ų
3-(Difluoromethyl)cyclobutane-1-sulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-4125216-0.25g |
3-(difluoromethyl)cyclobutane-1-sulfonamide |
2580237-90-5 | 95.0% | 0.25g |
$840.0 | 2025-03-15 | |
Enamine | EN300-4125216-2.5g |
3-(difluoromethyl)cyclobutane-1-sulfonamide |
2580237-90-5 | 95.0% | 2.5g |
$1791.0 | 2025-03-15 | |
Enamine | EN300-4125216-0.5g |
3-(difluoromethyl)cyclobutane-1-sulfonamide |
2580237-90-5 | 95.0% | 0.5g |
$877.0 | 2025-03-15 | |
Enamine | EN300-4125216-1.0g |
3-(difluoromethyl)cyclobutane-1-sulfonamide |
2580237-90-5 | 95.0% | 1.0g |
$914.0 | 2025-03-15 | |
Enamine | EN300-4125216-10.0g |
3-(difluoromethyl)cyclobutane-1-sulfonamide |
2580237-90-5 | 95.0% | 10.0g |
$3929.0 | 2025-03-15 | |
Enamine | EN300-4125216-0.1g |
3-(difluoromethyl)cyclobutane-1-sulfonamide |
2580237-90-5 | 95.0% | 0.1g |
$804.0 | 2025-03-15 | |
Enamine | EN300-4125216-0.05g |
3-(difluoromethyl)cyclobutane-1-sulfonamide |
2580237-90-5 | 95.0% | 0.05g |
$768.0 | 2025-03-15 | |
Enamine | EN300-4125216-5.0g |
3-(difluoromethyl)cyclobutane-1-sulfonamide |
2580237-90-5 | 95.0% | 5.0g |
$2650.0 | 2025-03-15 |
3-(Difluoromethyl)cyclobutane-1-sulfonamide 関連文献
-
Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
-
Tenglong Mei,Chuang Wang,Meng Liao,Jiaxin Li,Liyuan Wang,Chengqiang Tang,Xuemei Sun,Bingjie Wang,Huisheng Peng J. Mater. Chem. A, 2021,9, 10104-10109
-
Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
-
Ahmad A. Awad,Afshin Houshang,Randy K. Dumas Nanoscale, 2017,9, 1285-1291
-
Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
-
Jun Tian,Kang-Ning Yuan,Wen Liu,Hong-Hong Chang,Xing Li Chem. Commun., 2021,57, 1943-1946
-
Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
-
Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
-
Miao Sun,Jie Cai Biomater. Sci., 2020,8, 5020-5028
3-(Difluoromethyl)cyclobutane-1-sulfonamideに関する追加情報
Introduction to 3-(Difluoromethyl)cyclobutane-1-sulfonamide (CAS No. 2580237-90-5)
3-(Difluoromethyl)cyclobutane-1-sulfonamide, identified by the Chemical Abstracts Service Number (CAS No.) 2580237-90-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of sulfonamides, which are well-documented for their broad spectrum of biological activities and utility in drug development. The presence of a difluoromethyl group in its molecular structure introduces unique electronic and steric properties, making it a promising candidate for further exploration in synthetic chemistry and pharmacological applications.
The molecular structure of 3-(Difluoromethyl)cyclobutane-1-sulfonamide consists of a cyclobutane ring substituted with a sulfonamide functional group at the 1-position and a difluoromethyl group at the 3-position. This arrangement confers distinct physicochemical properties, including enhanced lipophilicity and metabolic stability, which are critical factors in drug design. The sulfonamide moiety is particularly noteworthy for its ability to interact with biological targets such as enzymes and receptors, often serving as a key pharmacophore in medicinal chemistry.
In recent years, there has been growing interest in the development of novel sulfonamide derivatives as potential therapeutic agents. The introduction of fluorine atoms into organic molecules is a well-established strategy to modulate their biological activity. Fluorine atoms can influence both the electronic distribution and steric environment of a molecule, leading to improved binding affinity, metabolic resistance, and overall pharmacological efficacy. The difluoromethyl group, in particular, has been extensively studied for its ability to enhance the bioavailability and binding interactions of drug candidates.
Current research in the field of sulfonamides has highlighted their role in addressing various therapeutic challenges. For instance, sulfonamides have been explored as inhibitors of bacterial enzymes, such as dihydropteroate synthase (DHPS), which is crucial for bacterial folate metabolism. Additionally, they have shown promise in the development of anti-inflammatory and anticancer agents. The structural features of 3-(Difluoromethyl)cyclobutane-1-sulfonamide make it an intriguing candidate for further investigation in these areas.
The synthesis of 3-(Difluoromethyl)cyclobutane-1-sulfonamide involves multi-step organic transformations that require careful optimization to achieve high yields and purity. Key synthetic strategies may include cycloalkylation reactions to form the cyclobutane ring, followed by functionalization with the sulfonamide group and introduction of the difluoromethyl moiety. Advances in catalytic methods and green chemistry principles have enabled more efficient and sustainable synthetic routes, which are increasingly important in modern drug discovery.
One of the most compelling aspects of 3-(Difluoromethyl)cyclobutane-1-sulfonamide is its potential as a building block for more complex drug molecules. By modifying its structure or incorporating additional functional groups, researchers can generate libraries of derivatives with tailored biological properties. High-throughput screening techniques combined with computational modeling have accelerated the process of identifying lead compounds from such libraries, streamlining drug discovery efforts.
The pharmacokinetic profile of 3-(Difluoromethyl)cyclobutane-1-sulfonamide is another critical consideration in its development as a therapeutic agent. Studies have indicated that sulfonamides generally exhibit favorable pharmacokinetic properties, including moderate solubility and reasonable bioavailability. The presence of the difluoromethyl group may further enhance these characteristics by improving metabolic stability and reducing susceptibility to enzymatic degradation.
In conclusion, 3-(Difluoromethyl)cyclobutane-1-sulfonamide (CAS No. 2580237-90-5) represents a promising compound with significant potential in pharmaceutical research. Its unique structural features, combined with the known biological activities of sulfonamides, make it an attractive candidate for further exploration. As our understanding of molecular interactions continues to evolve, compounds like this are likely to play an increasingly important role in the development of novel therapeutics that address unmet medical needs.
2580237-90-5 (3-(Difluoromethyl)cyclobutane-1-sulfonamide) 関連製品
- 1798017-15-8(6-fluoro-N-[(3-methoxyphenyl)methyl]-3-(piperidine-1-carbonyl)quinolin-4-amine)
- 1099661-02-5(2-(4-aminophenyl)-N-[(thiophen-2-yl)methyl]acetamide)
- 1269948-05-1((3S)-3-AMINO-3-(5-BROMO-4-METHYLPYRIDIN-2-YL)PROPANOIC ACID)
- 893732-30-4((2E)-3-4-Methoxy-3-(morpholin-4-ylmethyl)phenylacrylic Acid)
- 173401-47-3(Norbiotinamine)
- 1955531-46-0(5-Methyl-3-(2-azaspiro[4.5]decan-4-yl)-1,2,4-oxadiazole)
- 1515436-08-4(1-({pyrazolo1,5-apyrimidin-6-yl}methyl)piperazine)
- 220442-63-7(tert-butyl (2S,3S)-2-isocyanato-3-methylpentanoate)
- 941913-73-1(N-(2-benzoyl-4-bromophenyl)-1,2-oxazole-5-carboxamide)
- 2098031-51-5(4,6-dimethyl-N-(pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride)




